2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile
Overview
Description
2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with amino, methyl, and trimethylphenyl groups
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, killing of cancer cells, and more .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde, acetone, and ammonium acetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an amide.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carboxylic acid.
Reduction: Formation of 2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-amine.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound and its derivatives are investigated for their potential use in treating diseases such as cancer and infections due to their bioactive properties.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials due to its stable heterocyclic structure.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4,5-dimethylthiophene: Similar structure but with a thiophene ring instead of a pyrrole ring.
2-Amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile: Lacks the trimethyl groups on the phenyl ring.
Uniqueness
Structural Features: The presence of both amino and nitrile groups on the pyrrole ring, along with the trimethylphenyl substitution, provides unique chemical reactivity and biological activity.
Applications: Its specific structure allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
This detailed overview highlights the significance of 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile in various scientific and industrial fields
Properties
IUPAC Name |
2-amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-9-6-10(2)15(11(3)7-9)19-13(5)12(4)14(8-17)16(19)18/h6-7H,18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQBKQWMTLZBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2N)C#N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149689 | |
Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157286-82-3 | |
Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157286-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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